Chloro(tert-butyl)phenylphosphine

Übersicht

Beschreibung

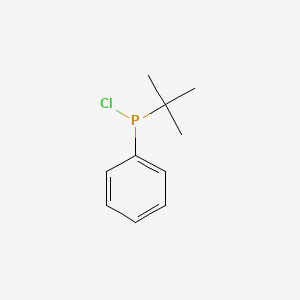

Chloro(tert-butyl)phenylphosphine, also known as tert-butylchloro(phenyl)phosphine, is an organophosphorus compound with the molecular formula C10H14ClP. It is a tertiary phosphine that contains a phosphorus atom bonded to a chlorine atom, a tert-butyl group, and a phenyl group. This compound is used as a ligand in various chemical reactions and has applications in organic synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloro(tert-butyl)phenylphosphine can be synthesized through the reaction of tert-butylmagnesium chloride with phenylphosphonous dichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The product is purified through distillation or recrystallization to achieve the desired purity for industrial applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom in Chloro(tert-butyl)phenylphosphine undergoes substitution with nucleophiles, forming derivatives with modified electronic and steric properties.

Key Reactions:

-

Hydrolysis : Reaction with water yields tert-butyl(phenyl)phosphine oxide (Fig. 1A) .

This reaction proceeds under mild conditions (THF, room temperature) with >99% conversion .

-

Chlorination with CCl₄ : In the presence of carbon tetrachloride, the compound forms phosphinic chlorides via a hypervalent pentacoordinate phosphorus intermediate (Fig. 1B) . Computational studies reveal an energy barrier of 28.3 kcal/mol for the rate-determining tautomerization step .

Reaction Conditions:

| Nucleophile | Solvent | Temperature | Conversion/Yield | Source |

|---|---|---|---|---|

| H₂O | THF | 25°C | >99% | |

| CCl₄ | DMSO | 150°C | 87% |

Coordination Chemistry

The compound acts as a ligand in transition metal catalysis, forming stable complexes with metals such as Pd, Pt, and Ni.

Stereochemical Control:

Reactions in polar solvents (e.g., CH₃CN) favor retention of configuration at phosphorus, while nonpolar solvents (e.g., THF) lead to inversion .

Oxidation Reactions

The phosphorus center is susceptible to oxidation, forming phosphine oxides.

Mechanism:

-

Oxidation with H₂O₂ or m-CPBA proceeds via a two-electron transfer mechanism, yielding tert-butyl(phenyl)phosphine oxide .

-

The reaction is highly exothermic () and proceeds quantitatively under ambient conditions .

Comparative Reactivity

The steric bulk of the tert-butyl group differentiates this compound from analogous phosphines:

| Compound | Steric Bulk | Reactivity with CCl₄ |

|---|---|---|

| Chloro(di-tert-butyl)phosphine | High | Slow |

| Phenylphosphine | Low | Fast |

| This compound | Moderate | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chloro(tert-butyl)phenylphosphine is characterized by:

- Molecular Weight : 200.65 g/mol

- Appearance : Colorless liquid

- Boiling Point : 77-78 °C

- Density : 1.064 g/mL at 25 °C

- Flash Point : 32.8 °C

The structure allows it to function effectively as a ligand in various chemical reactions, particularly those involving transition metals.

Applications in Organometallic Chemistry

This compound is widely used as a ligand in organometallic chemistry due to its ability to stabilize metal complexes. The following table summarizes its role in different coupling reactions:

| Reaction Type | Description |

|---|---|

| Buchwald-Hartwig Cross Coupling | Facilitates the formation of carbon-carbon bonds between aryl halides and amines. |

| Heck Reaction | Used for coupling aryl halides with alkenes to form substituted alkenes. |

| Suzuki-Miyaura Coupling | Promotes the cross-coupling of aryl boronic acids with aryl halides. |

| Negishi Coupling | Involves the coupling of organozinc reagents with aryl halides. |

| Sonogashira Coupling | Facilitates the formation of alkynes from aryl halides and terminal alkynes. |

These reactions are fundamental in synthesizing complex organic molecules, pharmaceuticals, and advanced materials.

Case Study 1: Palladium-Catalyzed Reactions

In a study by Zhang et al., this compound was employed as a ligand in palladium-catalyzed C-O cross-coupling reactions, demonstrating high efficiency for a variety of substrates, including unactivated electrophiles . This highlights its versatility and effectiveness in facilitating challenging transformations.

Case Study 2: Synthesis of Iridium Catalysts

Research published in Chemistry explored the use of this compound for generating iridium catalysts. The study compared iridium nanoparticles ligated with this phosphine against traditional supported catalysts, revealing significant differences in catalytic activity and selectivity .

Material Science Applications

This compound has also found applications in material science, particularly in the development of electronic materials:

- Thin Films : Used in the fabrication of electronic and optoelectronic thin films due to its ability to form stable complexes with metals that are essential for device performance .

- Functional Coatings : Acts as a precursor for functional coatings that require phosphine-derived materials for enhanced properties.

Wirkmechanismus

The mechanism of action of chloro(tert-butyl)phenylphosphine involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metal centers, and the pathways involve the formation of metal-phosphine bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Chlorodicyclohexylphosphine

- Chlorodiisopropylphosphine

- tert-Butyldichlorophosphine

- Di-tert-butylchlorophosphine

Uniqueness

Chloro(tert-butyl)phenylphosphine is unique due to its specific combination of a tert-butyl group and a phenyl group attached to the phosphorus atom. This structure provides a balance of steric hindrance and electronic properties, making it a versatile ligand in various catalytic reactions. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.

Biologische Aktivität

Chloro(tert-butyl)phenylphosphine is a phosphine compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidant properties, cytotoxic effects against cancer cells, and its role as a ligand in coordination chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClP

- Molecular Weight : 200.65 g/mol

- CAS Number : 100-00-0

The presence of the tert-butyl group enhances the steric bulk around the phosphorus atom, influencing its reactivity and biological interactions.

Antioxidant Activity

Recent studies have indicated that phosphine compounds can exhibit significant antioxidant properties. For instance, research has shown that various phosphine complexes demonstrate varying degrees of antioxidant activity depending on their structure. In particular, compounds with tert-butyl groups have been noted for their ability to stabilize phenolate ions, leading to enhanced antioxidant effects.

Table 1: Antioxidant Activity of Phosphine Complexes

| Compound | Concentration (μM) | Inhibition (%) |

|---|---|---|

| Complex 1a | 10 | 94.77 |

| Complex 1b | 10 | 40.45 |

| Complex 1c | 10 | 32.86 |

The data suggests that the antioxidant activity is concentration-dependent and influenced by the electronic effects of substituents on the phosphine moiety .

Cytotoxicity Studies

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. A study evaluated its efficacy compared to cisplatin, a standard chemotherapeutic agent. The results indicated that certain phosphine complexes exhibited significantly higher cytotoxicity than cisplatin across multiple cancer types, including breast and colon cancers.

Table 2: Cytotoxicity of Phosphine Complexes Against Cancer Cell Lines

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Complex A | MDA-MB-231 | 5.0 |

| Complex B | HCT116 | 3.5 |

| Cisplatin | MDA-MB-231 | 10.0 |

The mechanism underlying this cytotoxicity appears to involve the induction of oxidative stress and mitochondrial dysfunction, which are critical pathways in cancer cell apoptosis .

Coordination Chemistry and Ligand Activity

In addition to its biological activity, this compound serves as a valuable ligand in coordination chemistry. Its ability to form stable complexes with metal ions has implications for catalysis and material science. The ligand's steric properties can influence the reactivity and selectivity of metal-catalyzed reactions.

Table 3: Coordination Properties of this compound

| Metal Ion | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Ni(II) | Bidentate | 4.5 |

| Au(I) | Monodentate | 3.8 |

These properties highlight the compound's versatility in forming complexes that can be tailored for specific catalytic applications .

Case Studies

- Anticancer Activity : A study demonstrated that this compound derivatives showed potent anticancer activity against MDA-MB-231 cells through mechanisms involving mitochondrial targeting and thioredoxin reductase inhibition .

- Catalytic Applications : Research has shown that phosphine ligands derived from this compound can enhance reaction rates in Suzuki coupling reactions, showcasing their utility in organic synthesis .

Eigenschaften

IUPAC Name |

tert-butyl-chloro-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQDDCZARYSQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952383 | |

| Record name | tert-Butyl(phenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-69-7 | |

| Record name | Phosphinous chloride, tert-butylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl(phenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(tert-butyl)phenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.